molecular formula C21H28ClNO2 B1671329 Etafenone hydrochloride CAS No. 2192-21-4

Etafenone hydrochloride

Cat. No.: B1671329
CAS No.: 2192-21-4
M. Wt: 361.9 g/mol
InChI Key: BYWIEEUABBZFEE-UHFFFAOYSA-N
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Description

Etafenone hydrochloride is a pharmaceutical compound known for its vasodilatory properties. It is primarily used as an antiarrhythmic and coronary vasodilator drug. This compound exerts a negative inotropic action on the myocardium and is capable of blocking calcium channels. This compound is utilized in the therapy of ischemic heart disease due to its ability to decrease heart rate and myocardial oxygen consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of etafenone hydrochloride involves the reaction of 2-(2-diethylaminoethoxy)benzaldehyde with phenylacetonitrile in the presence of a base to form the intermediate 2-(2-diethylaminoethoxy)-3-phenylpropiophenone. This intermediate is then subjected to hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other purification techniques to meet pharmaceutical standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding alcohols under appropriate conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the diethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Etafenone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Etafenone hydrochloride exerts its effects primarily by blocking calcium channels in the myocardium. This action leads to a decrease in intracellular calcium levels, resulting in reduced myocardial contractility and heart rate. The compound also causes vasodilation of coronary arteries, improving blood flow and oxygen delivery to the heart muscle. These combined effects make it effective in treating ischemic heart disease and arrhythmias .

Comparison with Similar Compounds

    Propranolol: Another antiarrhythmic drug but primarily a beta-blocker.

    Verapamil: A calcium channel blocker with similar vasodilatory effects.

    Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness of Etafenone Hydrochloride: this compound is unique due to its dual action as both a vasodilator and an antiarrhythmic agent. Unlike propranolol, which primarily acts on beta-adrenergic receptors, this compound directly blocks calcium channels. Compared to verapamil and nifedipine, this compound has a distinct chemical structure and a specific application in treating ischemic heart disease .

Properties

IUPAC Name

1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.ClH/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18;/h5-13H,3-4,14-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWIEEUABBZFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

90-54-0 (Parent)
Record name Etafenone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60176336
Record name Etafenone hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2192-21-4
Record name 1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2192-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etafenone hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dialicor
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166350
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Record name Etafenone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-[2-(diethylamino)ethoxy]-3-phenylpropiophenone hydrochloride
Source European Chemicals Agency (ECHA)
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Record name ETAFENONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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